Pentanal methylformylhydrazone

Description

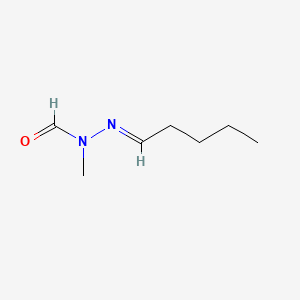

Pentanal methylformylhydrazone (PMFH, CAS 57590-20-2) is a toxic hydrazone derivative naturally found in the false morel mushroom Gyromitra esculenta . Structurally, it consists of pentanal (a five-carbon aldehyde) conjugated with methylformylhydrazine. PMFH is a well-documented carcinogen, inducing tumors in mice via oral administration. Studies show that prolonged exposure to PMFH (50 µg/g body weight in propylene glycol, administered weekly for 52 weeks) results in pulmonary adenomas/adenocarcinomas (72% incidence in females, 60% in males), hepatic tumors (16% in females, 2% in males), and preputial gland carcinomas (12% in males) . These effects starkly contrast with control groups, where tumor incidences were significantly lower (e.g., 26% lung tumors in female controls) .

Properties

CAS No. |

57590-20-2 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

N-methyl-N-[(E)-pentylideneamino]formamide |

InChI |

InChI=1S/C7H14N2O/c1-3-4-5-6-8-9(2)7-10/h6-7H,3-5H2,1-2H3/b8-6+ |

InChI Key |

IHTUGUQGWPOOJG-SOFGYWHQSA-N |

SMILES |

CCCCC=NN(C)C=O |

Isomeric SMILES |

CCCC/C=N/N(C)C=O |

Canonical SMILES |

CCCCC=NN(C)C=O |

Other CAS No. |

57590-20-2 |

Synonyms |

pentanal N-methyl-N-formylhydrazone PMFH |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Analysis

Key Studies on PMFH

- Tumor Induction: PMFH’s carcinogenicity was confirmed in a 52-week mouse study, with dose-dependent tumorigenesis in the lungs, liver, and preputial glands .

- Mechanistic Insights : PMFH is metabolized to methyldiazonium ions, which alkylate DNA and RNA, causing mutations and uncontrolled cell proliferation .

Limitations and Knowledge Gaps

- Data Availability : Tumor incidence rates for hexanal and acetaldehyde derivatives are sparsely reported in accessible literature.

- Human Relevance: While PMFH is carcinogenic in mice, its effects in humans consuming Gyromitra esculenta remain unclear due to variable preparation methods (e.g., boiling reduces toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.